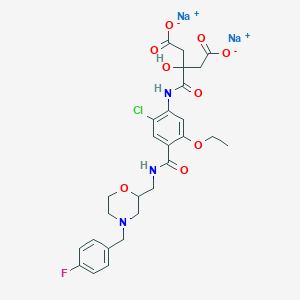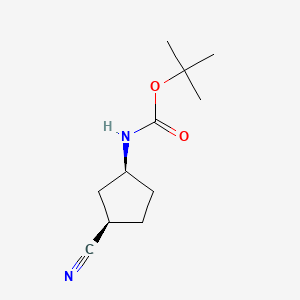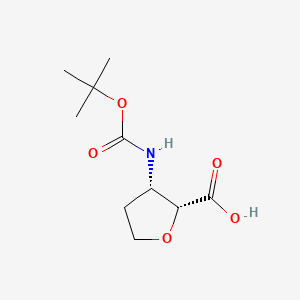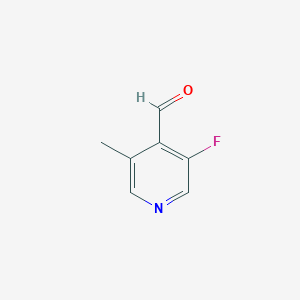
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S and a molecular weight of 265.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired substitutions occur.
Industrial Production Methods
In industrial settings, the production of 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene: This compound has additional fluorine atoms on the benzene ring, which can affect its chemical properties and reactivity.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: The different positioning of chlorine and fluorine atoms can lead to variations in reactivity and applications.
Uniqueness
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The trifluoromethylthio group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it valuable in drug design and other applications.
Propriétés
Formule moléculaire |
C7H2Cl2F4S |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
2,3-dichloro-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-5-3(10)1-2-4(6(5)9)14-7(11,12)13/h1-2H |
Clé InChI |
LZUFHJVYVVEQIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)Cl)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)







![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)



